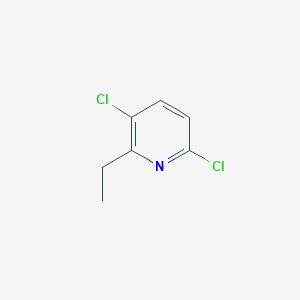

3,6-Dichloro-2-ethylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dichloro-2-ethylpyridine is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is widely used in scientific research. This compound is synthesized using various methods and has numerous applications in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Biological Activity

3,6-Dichloro-2-ethylpyridine and related aminopyridines have been extensively studied due to their intriguing biological activities. These compounds are known for their diverse pharmacological activities and have been the focus of research for their potential in various therapeutic areas. Synthesis methods for these compounds have been refined to improve bioactivity and reduce toxicity, indicating the significance of this compound in developing new compounds with high bioactivity (Orie, Duru, & Ngochindo, 2021).

Environmental Monitoring and Safety

The compound has relevance in environmental monitoring and safety. A study emphasized the importance of including certain herbicides, including compounds related to this compound, in the list of hazardous chemicals that require special control regarding handling, storage, use, and disposal. This highlights the compound's relevance in environmental safety and the need for careful monitoring due to its potential use in criminal or terrorist activities (Prodanchuk et al., 2021).

Toxicity and Health Impact Studies

Studies on related compounds have provided insights into toxicity and health impacts. For instance, the metabolism of chlorinated ethylenes, closely related to this compound, has been explored to understand their toxicological effects. These studies contribute to understanding the metabolic pathways and potential health risks associated with exposure to such compounds (Leibman & Ortiz, 1977).

Mechanism of Action

Target of Action

3,6-Dichloro-2-ethylpyridine primarily targets annual and perennial broadleaf weeds , especially knapweeds, thistles, and other members of the sunflower, legume, and knotweed families . These plants are considered pests in many agricultural and non-agricultural settings, and controlling their growth is essential for maintaining the health and productivity of desired plant species.

Mode of Action

The compound acts as an auxin mimic . Auxins are a type of plant hormone that regulates various aspects of plant growth and development. By mimicking the action of auxins, this compound disrupts normal plant growth processes, leading to the death of the target weeds .

Biochemical Pathways

Disruption of these pathways can lead to abnormal growth and eventually plant death .

Pharmacokinetics

It is known to have a high aqueous solubility , suggesting it could be readily absorbed and distributed within the plant. The compound’s persistence in the environment and potential for leaching also suggest it may have a long duration of action .

Result of Action

The primary result of this compound’s action is the death of target weeds. By disrupting normal growth processes, the compound causes the plants to grow abnormally and eventually die . This helps to control the population of these weeds and prevent them from outcompeting desired plant species.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s high water solubility suggests that it could be more effective in moist environments . Additionally, its persistence in the environment means that it could remain active for a long period, potentially providing long-term weed control . This persistence could also pose risks of environmental contamination .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,6-Dichloro-2-ethylpyridine are not well-documented. It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation

Properties

IUPAC Name |

3,6-dichloro-2-ethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHENUYQJHBKIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824634-20-9 |

Source

|

| Record name | 3,6-dichloro-2-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423935.png)

![ethyl 6-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2423936.png)

![([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine](/img/structure/B2423942.png)

![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2423950.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide](/img/structure/B2423955.png)

![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)